molecular formula C7H10ClN3O B12107872 6-Chloro-4-isopropoxypyridazin-3-amine

6-Chloro-4-isopropoxypyridazin-3-amine

Cat. No.: B12107872
M. Wt: 187.63 g/mol
InChI Key: NAGDBGMDOXAKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-isopropoxypyridazin-3-amine is a chemical compound with the molecular formula C7H10ClN3O. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-isopropoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazine with isopropyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-isopropoxypyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazin-3-amines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-4-isopropoxypyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-isopropoxypyridazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-pyridazinamine
  • 6-Chloro-4-methoxypyridazin-3-amine
  • 4-Isopropoxypyridazin-3-amine

Uniqueness

6-Chloro-4-isopropoxypyridazin-3-amine is unique due to the presence of both the chloro and isopropoxy groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

6-chloro-4-propan-2-yloxypyridazin-3-amine

InChI

InChI=1S/C7H10ClN3O/c1-4(2)12-5-3-6(8)10-11-7(5)9/h3-4H,1-2H3,(H2,9,11)

InChI Key

NAGDBGMDOXAKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NN=C1N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.